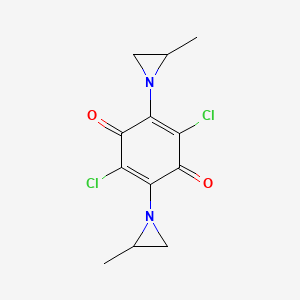
2,5-Dichloro-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione: is a chemical compound known for its unique structure and reactivity It is characterized by the presence of two chlorine atoms and two aziridine groups attached to a cyclohexa-2,5-diene-1,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,4-benzoquinone with chlorine gas or thionyl chloride under acidic conditions to form 2,5-dichloro-1,4-benzoquinone . Subsequently, the dichloro compound is reacted with 2-methylaziridine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The quinone core can undergo redox reactions, where it can be reduced to hydroquinone or oxidized further.
Cycloaddition Reactions: The aziridine groups can participate in cycloaddition reactions with various dienophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles under basic or neutral conditions.
Oxidation and Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used.
Cycloaddition Reactions: These reactions often require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products Formed
Substitution Reactions: Products include derivatives where chlorine atoms are replaced by nucleophiles.
Oxidation and Reduction Reactions: Products include hydroquinone derivatives or further oxidized quinones.
Cycloaddition Reactions: Products include various cycloadducts depending on the dienophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets. The aziridine groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The quinone core can participate in redox reactions, influencing cellular redox states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichloro-1,4-benzoquinone: A precursor in the synthesis of the target compound.
2,5-Dichloro-3,6-bis[(9-ethylcarbazol-3-yl)amino]cyclohexa-2,5-diene-1,4-dione: Another derivative with different substituents on the quinone core.
2-Bromo-5-methyl-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione: A similar compound with a bromine atom instead of chlorine.
Uniqueness
2,5-Dichloro-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of both chlorine and aziridine groups, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
21384-07-6 |
|---|---|
Molekularformel |
C12H12Cl2N2O2 |
Molekulargewicht |
287.14 g/mol |
IUPAC-Name |
2,5-dichloro-3,6-bis(2-methylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-5-3-15(5)9-7(13)12(18)10(8(14)11(9)17)16-4-6(16)2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
OKDXDGSMWHKQBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN1C2=C(C(=O)C(=C(C2=O)Cl)N3CC3C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


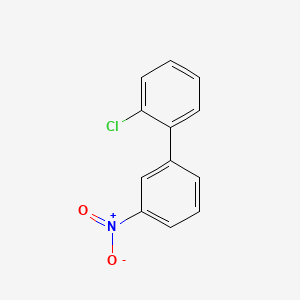
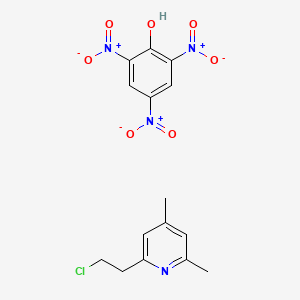
![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
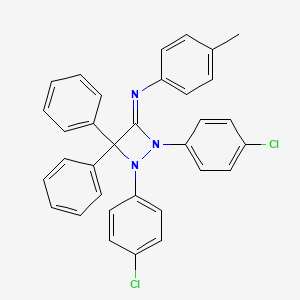
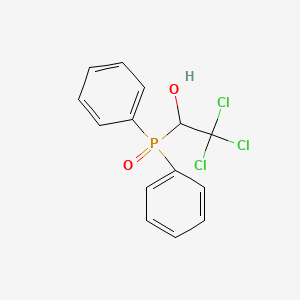
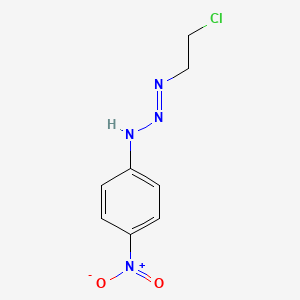
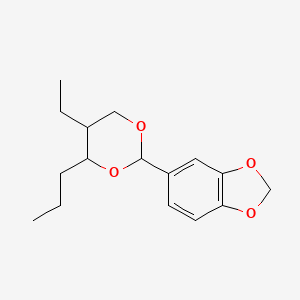

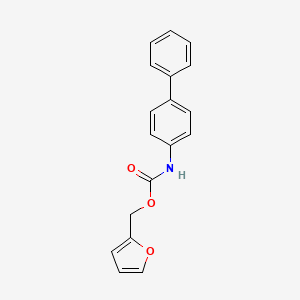
![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
![Methyl4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[C]thiophene-1-carboxylate](/img/structure/B14001332.png)
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
![Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate](/img/structure/B14001343.png)
![1-Benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14001360.png)
